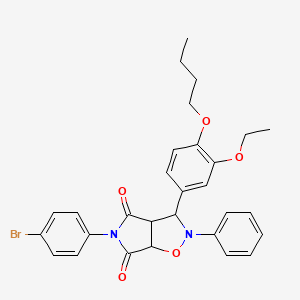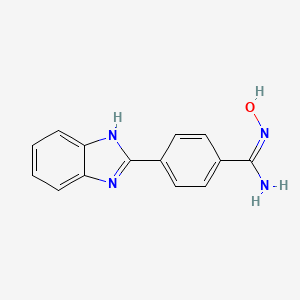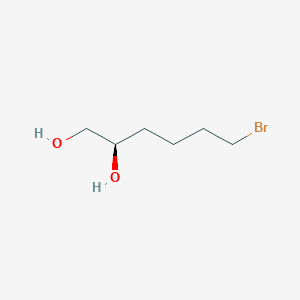silane CAS No. 922167-99-5](/img/structure/B12629838.png)
[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane is an organosilicon compound that features a fluorenyl group substituted with hexyl chains and an ethynyl group bonded to a trimethylsilyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane typically involves the following steps:
Formation of the Fluorenyl Intermediate: The starting material, 9,9-dihexylfluorene, is synthesized through a Friedel-Crafts alkylation reaction involving fluorene and hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethynyl Group: The fluorenyl intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Ethyl-substituted fluorenyl compounds.
Substitution: Fluorenyl compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane involves its interaction with molecular targets through its ethynyl and fluorenyl groups. The ethynyl group can participate in π-π stacking interactions, while the fluorenyl group can engage in hydrophobic interactions. These interactions influence the compound’s behavior in various applications, such as enhancing the efficiency of organic semiconductors or improving the stability of bioimaging agents.
Comparison with Similar Compounds
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane can be compared with other fluorenyl and ethynyl-substituted compounds:
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Similar in structure but contains a boronic acid group instead of an ethynyl group, making it useful in Suzuki coupling reactions.
9,9-Dihexyl-9H-fluoren-2-ylacetylene: Lacks the trimethylsilyl group, which affects its reactivity and solubility.
9,9-Dihexyl-9H-fluoren-2-ylmethanol: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.
The uniqueness of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane lies in its combination of the fluorenyl and ethynyl groups with the trimethylsilyl group, providing a balance of hydrophobicity, reactivity, and stability that is advantageous for various applications.
Properties
CAS No. |
922167-99-5 |
|---|---|
Molecular Formula |
C30H42Si |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(9,9-dihexylfluoren-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3 |
InChI Key |
RZLYYOUDVYQETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)

![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)

![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)
